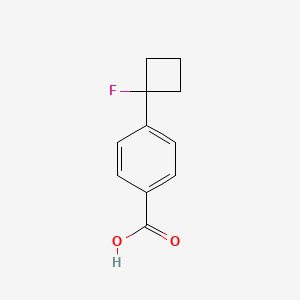

4-(1-fluorocyclobutyl)benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

While there isn’t specific information available on the synthesis of 4-(1-fluorocyclobutyl)benzoic acid, the synthesis of similar compounds has been reported. For example, 4-Fluorobenzoic acid can be prepared via the Schiemann reaction, in which a 4-aminobenzoic acid, protected as the ethyl ester, is diazotised and then fluoride introduced using tetrafluoroborate .Aplicaciones Científicas De Investigación

Antifungal Activity:

Salicylanilides and their esters with 4-(trifluoromethyl)benzoic acid have been investigated for their antifungal properties . These compounds were assayed in vitro against eight fungal strains. Notably, the antifungal activity varied, with moulds showing higher susceptibility (minimum inhibitory concentrations, MIC ≥ 0.49 µmol/L) than yeasts (MIC ≥ 1.95 µmol/L). Among the derivatives, N-(4-bromophenyl)-4-chloro-2-hydroxybenzamide exhibited significant antifungal potency, and the corresponding 2-(4-bromophenylcarbamoyl)-5-chlorophenyl 4-(trifluoromethyl)benzoate had the lowest MIC of 0.49 µmol/L.

Excipient Synthesis:

4-(1-fluorocyclobutyl)benzoic acid can serve as an excipient in pharmaceutical formulations. Researchers synthesized this compound using two different protocols: oxidation of toluene (yield ≈ 21.92%) and Cannizzaro reaction from benzaldehyde (yield ≈ 91.02%) . Its use as an excipient can enhance drug stability, solubility, or bioavailability.

Synergistic Staphylocidal Interaction:

Benzoic acid derivatives, including 4-(1-fluorocyclobutyl)benzoic acid, have been studied for synergistic staphylocidal effects . These compounds, along with other antimicrobials, may exhibit enhanced activity when combined. Such interactions are crucial for combating bacterial infections.

Mecanismo De Acción

Target of Action

Benzoic acid, a related compound, is known to have antimicrobial properties and is widely used as a food preservative . It is also used as a treatment for urea cycle disorders due to its ability to bind amino acids .

Mode of Action

Benzoic acid, a structurally similar compound, is known to act as a fungistatic compound . It is conjugated to glycine in the liver and excreted as hippuric acid . As the sodium salt form, sodium benzoate, it is used as a treatment for urea cycle disorders due to its ability to bind amino acids .

Biochemical Pathways

Benzoic acid is known to be biosynthesized using shikimate and the core phenylpropanoid pathways . It is also known that benzoic acid derivatives are biosynthesized via the shikimate pathway .

Pharmacokinetics

A study on fluorobenzoic acid coformers showed that 2,4,5-trifluorobenzoic acid, a related compound, had faster dissolution and high permeability , which could potentially influence the bioavailability of 4-(1-fluorocyclobutyl)benzoic acid.

Result of Action

Benzoic acid is known to have antimicrobial properties and is widely used as a food preservative . It is also used as a treatment for urea cycle disorders due to its ability to bind amino acids .

Action Environment

The stability and efficacy of related compounds, such as benzoic acid, can be influenced by factors such as temperature, ph, and the presence of other substances .

Propiedades

IUPAC Name |

4-(1-fluorocyclobutyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FO2/c12-11(6-1-7-11)9-4-2-8(3-5-9)10(13)14/h2-5H,1,6-7H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBBSMDGAYZPMEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C2=CC=C(C=C2)C(=O)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(5-bromofuran-2-carbonyl)piperazin-1-yl]-6-(4-ethoxyphenyl)pyridazine](/img/structure/B6535471.png)

![2-{4-[6-(4-ethoxyphenyl)pyridazin-3-yl]piperazine-1-carbonyl}quinoline](/img/structure/B6535475.png)

![3-(4-ethoxyphenyl)-6-[4-(pyridine-4-carbonyl)piperazin-1-yl]pyridazine](/img/structure/B6535487.png)

![3-[4-(4-chlorobenzoyl)piperazin-1-yl]-6-(4-fluorophenyl)pyridazine](/img/structure/B6535488.png)

![3-[4-(3-chlorobenzoyl)piperazin-1-yl]-6-(3-methoxyphenyl)pyridazine](/img/structure/B6535500.png)

![3-[4-(3-chlorobenzoyl)piperazin-1-yl]-6-(2,5-dimethoxyphenyl)pyridazine](/img/structure/B6535510.png)

![1-{4-[6-(2,5-dimethoxyphenyl)pyridazin-3-yl]piperazin-1-yl}-2,2,2-trifluoroethan-1-one](/img/structure/B6535514.png)

![2-cyclopentyl-1-{4-[6-(2,5-dimethoxyphenyl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6535522.png)

![3-[4-(3-chlorobenzoyl)piperazin-1-yl]-6-(3,4-dimethoxyphenyl)pyridazine](/img/structure/B6535525.png)

![3-[4-(4-chlorobenzoyl)piperazin-1-yl]-6-(3,4-dimethoxyphenyl)pyridazine](/img/structure/B6535533.png)

![3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,4-dimethoxyphenyl)pyridazine](/img/structure/B6535535.png)

![1-{4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl}butan-1-one](/img/structure/B6535557.png)